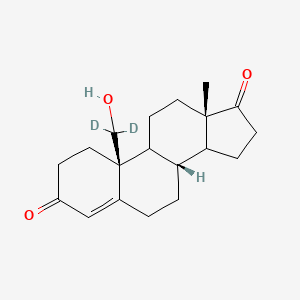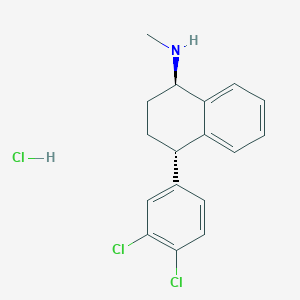
Cefonicid Disódico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefonicid Disodium Salt is a second-generation cephalosporin antibiotic. It is administered intravenously or intramuscularly and is known for its bactericidal action, which results from the inhibition of cell wall synthesis. This compound is used to treat various infections, including urinary tract infections, lower respiratory tract infections, and infections of soft tissues and bones .
Aplicaciones Científicas De Investigación
Cefonicid Disodium Salt has a wide range of scientific research applications. In chemistry, it is used as a reference standard for quality tests and assays . In biology and medicine, it is employed in the treatment of bacterial infections due to its broad-spectrum antibacterial activity . The compound is also used in industrial research to optimize the synthesis and production of cephalosporin antibiotics .
Mecanismo De Acción
Target of Action
Cefonicid Disodium Salt, like the penicillins, is a beta-lactam antibiotic . It primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins include Penicillin-binding protein 1A, Peptidoglycan synthase FtsI, Penicillin-binding protein 1B, D-alanyl-D-alanine carboxypeptidase DacB, and Penicillin-binding protein 2 . These proteins play a crucial role in bacterial cell wall synthesis .
Mode of Action
Cefonicid Disodium Salt inhibits the third and last stage of bacterial cell wall synthesis by binding to these specific penicillin-binding proteins . This inhibition of cell wall synthesis results in cell lysis, which is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by Cefonicid Disodium Salt is the bacterial cell wall synthesis pathway . By inhibiting this pathway, Cefonicid Disodium Salt prevents the formation of a key component of the bacterial cell structure, leading to cell lysis and death .
Pharmacokinetics
Cefonicid Disodium Salt is administered intravenously or intramuscularly . The half-life of Cefonicid Disodium Salt is approximately 4.5 hours .
Result of Action
The primary result of Cefonicid Disodium Salt’s action is the lysis and death of bacterial cells . By inhibiting cell wall synthesis, it compromises the integrity of the bacterial cell wall, leading to cell lysis . This makes Cefonicid Disodium Salt effective for treating urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections caused by susceptible microorganisms .
Análisis Bioquímico
Biochemical Properties
Cefonicid Disodium Salt exerts its antibacterial activity by inhibiting the formation of the bacterial cell wall . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction with PBPs is crucial for its antibacterial activity .
Cellular Effects
Cefonicid Disodium Salt has a bactericidal action that results from the inhibition of cell wall synthesis . This leads to the weakening of the bacterial cell wall and causes cell lysis . It is used for urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections .
Molecular Mechanism
The molecular mechanism of action of Cefonicid Disodium Salt involves the inhibition of cell wall synthesis . By binding to specific PBPs inside the bacterial cell wall, it interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This results in the weakening of the bacterial cell wall and causes cell lysis .
Temporal Effects in Laboratory Settings
It is known that Cefonicid Disodium Salt is a stable compound and its antibacterial activity remains consistent over time .
Dosage Effects in Animal Models
The dosage is determined based on the type and severity of the infection .
Metabolic Pathways
Cefonicid Disodium Salt is not metabolized and is excreted unchanged
Transport and Distribution
Given its mechanism of action, it is likely that it is transported to the site of bacterial cell walls where it exerts its effects .
Subcellular Localization
Given its mechanism of action, it is likely localized at the bacterial cell wall where it binds to PBPs and inhibits cell wall synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cefonicid Disodium Salt involves several steps. One key intermediate in its preparation is the 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt. The synthetic route includes the displacement of the acetoxy group with boron trifluoride, followed by crystallization without treatment with charcoal . This process is performed at room temperature, making it simpler, scalable, cost-effective, and energy-saving .
Industrial Production Methods: In industrial production, the synthesis of Cefonicid Disodium Salt is optimized to increase yield and reduce production costs. The process involves the use of mild reaction conditions and pilot-scale methods to ensure efficiency and scalability . The industrial production also includes steps such as filtration and purification to meet the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions: Cefonicid Disodium Salt undergoes various chemical reactions, including nucleophilic substitution and amidation reactions. These reactions are essential for the synthesis and modification of the compound .
Common Reagents and Conditions: Common reagents used in the synthesis of Cefonicid Disodium Salt include boron trifluoride and N′,N″-dibenzylethylene diacetate. The reactions are typically carried out at room temperature to ensure mild conditions and high efficiency .
Major Products Formed: The major products formed from these reactions include the key intermediates and the final Cefonicid Disodium Salt. The process also generates by-products that are removed during purification .
Comparación Con Compuestos Similares
Cefonicid Disodium Salt is compared with other second-generation cephalosporins such as Cefamandole and Cefotaxime. While all these compounds share a similar mechanism of action, Cefonicid Disodium Salt is unique due to its resistance to beta-lactamases and its broad-spectrum antibacterial activity . Similar compounds include Cefamandole, Cefotaxime, and Cefoperazone .
Propiedades
Número CAS |
190181-58-9 |
|---|---|
Fórmula molecular |
C₁₈H₁₆N₆Na₂O₈S₃ |
Peso molecular |
586.53 |
Sinónimos |
(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Disodium Salt; Cefodie; Monocidur; Mopnocid; Praticef; |
Origen del producto |
United States |
Q1: What are the advantages of using Penicillin G Acylase (PGA) for the synthesis of Cefonicid Disodium Salt compared to traditional chemical methods?
A1: The research highlights two key advantages of using PGA for Cefonicid Disodium Salt synthesis []:
Q2: How does the substrate structure influence the enzymatic synthesis of Cefonicid Disodium Salt using PGA?
A2: The study investigates the impact of different β-lactam nuclei on PGA's catalytic activity []. It was found that 7-Aminocephalosporanic acid (7-ACA) and 7-amino-3-(1-sulfomethyl-1,2,3,4-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (7-SACA) exhibit good affinity for the active site of PGA. Notably, using 7-SACA as the starting nucleus resulted in a more efficient enzymatic synthesis of Cefonicid Disodium Salt compared to using 7-ACA. This highlights the importance of substrate structure in optimizing enzymatic reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


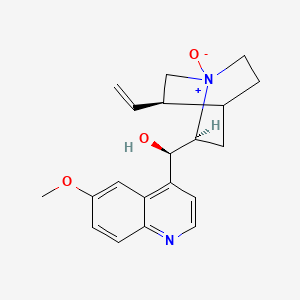
![(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B1140782.png)

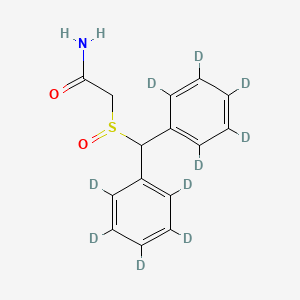
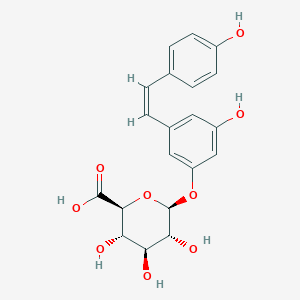
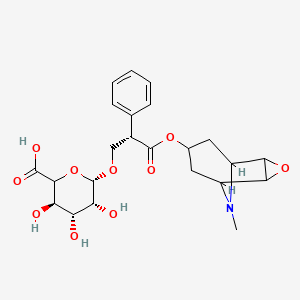
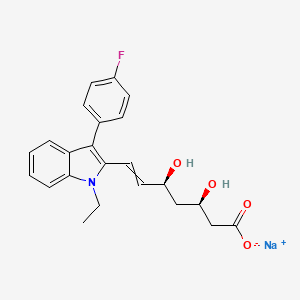
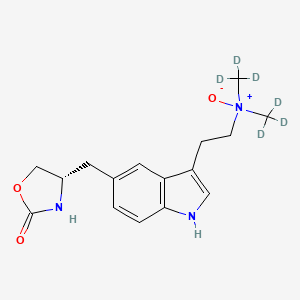
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B1140795.png)
![1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE](/img/structure/B1140796.png)
![[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate](/img/structure/B1140798.png)
